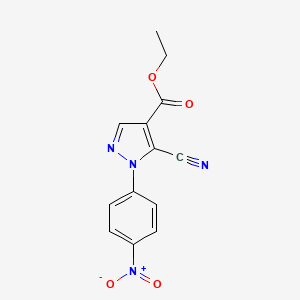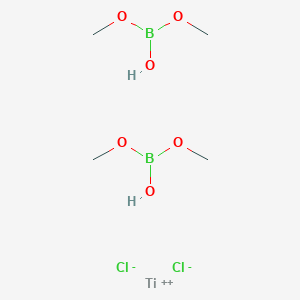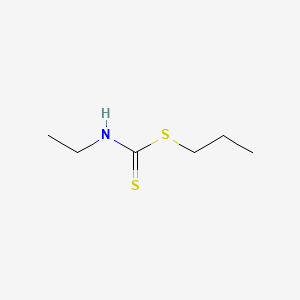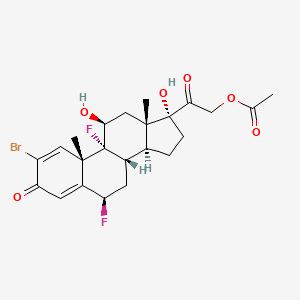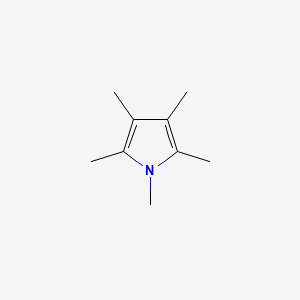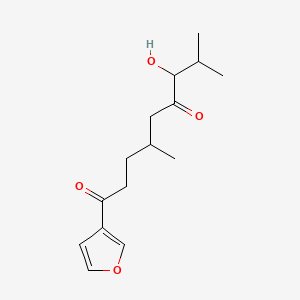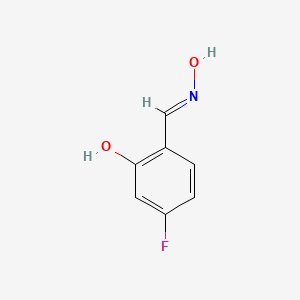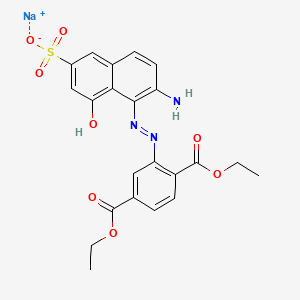
Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is a complex organic compound with the molecular formula C22H21N3O8SNa and a molecular weight of 509.50 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves a multi-step process. The primary steps include:
Diazotization: The starting material, 2-amino-8-hydroxy-6-sulfonatonaphthalene, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl terephthalate under alkaline conditions to form the azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
In industrial settings, the production of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Wirkmechanismus
The mechanism of action of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with various molecular targets. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]benzoate
- Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]phthalate
Uniqueness
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is unique due to its specific structural features, such as the presence of the terephthalate moiety, which imparts distinct chemical and physical properties. This compound exhibits superior stability and solubility compared to its analogs, making it highly valuable in various applications.
Eigenschaften
CAS-Nummer |
73309-51-0 |
|---|---|
Molekularformel |
C22H20N3NaO8S |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
sodium;6-amino-5-[[2,5-bis(ethoxycarbonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H21N3O8S.Na/c1-3-32-21(27)13-5-7-15(22(28)33-4-2)17(10-13)24-25-20-16(23)8-6-12-9-14(34(29,30)31)11-18(26)19(12)20;/h5-11,26H,3-4,23H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
OGANMMJCDWWWJR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


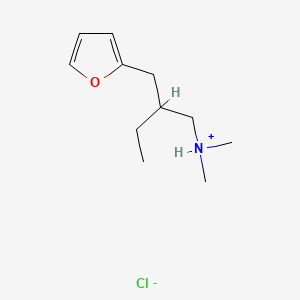
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
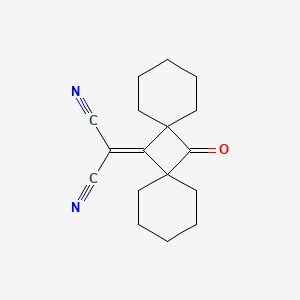
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
